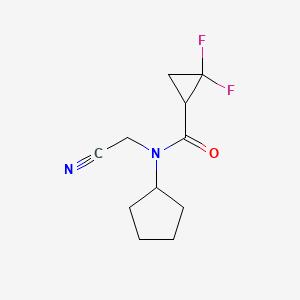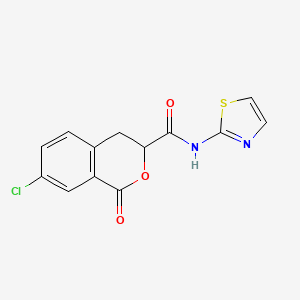![molecular formula C17H16N2O3S2 B2768317 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898459-32-0](/img/structure/B2768317.png)
3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The compound also contains a thiazole ring, which is a heterocyclic compound that is often found in drugs and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the thiazole ring could potentially introduce some degree of non-planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic systems could influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Pharmacological Potential
- Compounds within the same chemical family have been synthesized and evaluated for their cardiac electrophysiological activities, showing potential as class III antiarrhythmic agents. This indicates their utility in developing treatments for arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Action
- Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to the compound , has demonstrated significant antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Sych et al., 2019).
Anticancer Activity
- Certain benzamide derivatives have shown pro-apoptotic activity and potential as anticancer agents, indicating that similar compounds could be explored for their efficacy against cancer cells (Yılmaz et al., 2015).
Gelation Behavior and Material Science Applications
- N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionalities and engaging in S⋯O interactions, have been studied for their gelation behavior. This research highlights their potential in material science, particularly in the development of supramolecular gels with specific properties (Yadav & Ballabh, 2020).
Antitubercular and Antimicrobial Agents
- Studies on sulfonyl derivatives have underscored their moderate to significant antibacterial, antifungal, and antitubercular activities, suggesting the utility of similar compounds in combating infectious diseases (Kumar et al., 2013).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the bioactivity of many benzamide and thiazole-containing compounds, this could be a promising area of research .
特性
IUPAC Name |
3-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-6-4-5-12(9-14)17(20)19-13-7-8-16-15(10-13)18-11(2)23-16/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBYMLAYDWDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)


![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)

